1-Methyl-1H-pyrazol-5-amine is a structural motif present in various pharmacologically active compounds. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a core structure that can be modified to produce a wide range of biological activities. The presence of a methyl group and an amine function in the 1-position of the pyrazole ring can significantly influence the compound's interaction with biological targets, leading to potential therapeutic applications.
In the field of pharmacology, the 1-methyl-1H-pyrazol-5-amine scaffold has been utilized to develop selective σ(1) receptor antagonists with potential applications in pain management. The compound S1RA, E-52862, has demonstrated dose-dependent antinociceptive effects in neuropathic pain models, indicating its potential as a novel analgesic1.
The inhibition of amine oxidases by derivatives of 1-methyl-1H-pyrazol-5-amine has been explored, with compounds showing reversible and non-competitive inhibition. These findings suggest possible applications in the treatment of neuropsychiatric and neurodegenerative diseases where monoamine oxidase inhibitors are used2.
In medicinal chemistry, the synthesis and tautomeric studies of enamines derived from pyrazolinones, which are closely related to 1-methyl-1H-pyrazol-5-amine, have been conducted. These studies provide insights into the structural preferences of these compounds, which is valuable for the design of new drugs with improved pharmacokinetic and pharmacodynamic properties3.
A potent diuretic, 3-amino-1-(3,4-dichloro-α-methyl-benzyl)-2-pyrazolin-5-one (Bay g 2821), has been developed from a similar pyrazolinone structure. This compound exhibits rapid onset, high capacity, and long duration of activity, making it a promising candidate for the treatment of hypertension and fluid retention4.
The compound can be synthesized through various chemical methods, and it has garnered attention in research for its potential applications in medicinal chemistry and agrochemicals. Its molecular formula is , and it has a molecular weight of approximately 98.12 g/mol. The compound is often referenced in studies focusing on antimicrobial properties and enzyme inhibition mechanisms.
1-Methyl-1H-pyrazol-5-amine can be synthesized through several methods, including:
The synthesis often requires controlled temperatures and specific pH conditions to optimize yields and purity. For example, nitration reactions must be conducted under low temperatures to prevent decomposition of sensitive intermediates.
The molecular structure of 1-methyl-1H-pyrazol-5-amine features:
The compound's structural representation can be summarized as follows:
1-Methyl-1H-pyrazol-5-amine participates in various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for 1-methyl-1H-pyrazol-5-amine primarily revolves around its interaction with biological targets:
Research indicates that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties, potentially acting through mechanisms that disrupt cellular functions in pathogens.
The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
1-Methyl-1H-pyrazol-5-amine has several notable applications:
Ongoing research focuses on exploring further derivatives of this compound to enhance its efficacy against specific pathogens and improve its pharmacological profiles.
1-Methyl-1H-pyrazol-5-amine exhibits distinct structural features governing its reactivity and physicochemical behavior. The core pyrazole ring incorporates a methyl group at N-1 and an amino group at C-5, creating a push-pull electronic system. Key properties include:
Table 1: Molecular Properties of 1-Methyl-1H-pyrazol-5-amine and Representative Derivatives
Property | 1-Methyl-1H-pyrazol-5-amine | 5-Ethyl-1-methyl-1H-pyrazol-3-amine [10] | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine [5] |
---|---|---|---|
CAS Number | 1904-31-0 [1] | 1248011-02-0 | 3702-12-3 |
Molecular Formula | C₄H₇N₃ | C₆H₁₁N₃ | C₇H₁₃N₃ |
Molecular Weight (g/mol) | 97.12 | 125.18 | 139.20 |
SMILES | Cn1ccc(N)n1 | CCC1=CC(N)=NN1C | CC(C)C1=NN(C(=C1)N)C |
InChI Key | MOGQNVSKBCVIPW-UHFFFAOYSA-N | KGEGNOFPNKTJNU-UHFFFAOYSA-N | KGEGNOFPNKTJNU-UHFFFAOYSA-N* |
Spectroscopic signatures confirm its structure: The infrared spectrum shows N-H stretches at ~3243 cm⁻¹ and C-N stretches at 1527–1454 cm⁻¹ [9]. Nuclear magnetic resonance data reveal characteristic proton signals: the N-methyl group appears as a singlet near δ 3.40–3.79 ppm, while the pyrazole C-H proton resonates as a singlet at δ 5.74–5.93 ppm. The amino group protons typically display broad singlets at δ 3.34–3.68 ppm [4] [9]. Substituents significantly alter electronic distribution and steric bulk. For instance, 3-isopropyl and 5-ethyl analogs exhibit upfield shifts in methylene/methyl protons due to increased electron density [5] [10]. Tautomeric equilibria are minimal due to the 1-methyl group locking the pyrazole ring, though the amino group participates in prototropic tautomerism under extreme conditions.
The synthesis of 1-methyl-1H-pyrazol-5-amine derivatives emerged from early 20th-century explorations of pyrazole chemistry, coinciding with the broader development of heterocyclic synthesis. Initial routes relied on stoichiometric reductions of nitro precursors or hydrazine-mediated cyclizations, often suffering from low yields and harsh conditions. A seminal advance appeared in 1996 with Tret’yakov and Vasilevsky’s tin(II) chloride reduction of imino precursors under acidic aqueous conditions (30°C, 2 hours), achieving 51% yield [1]. This method provided regioselectivity but generated stoichiometric metal waste.
The early 2000s witnessed diversification of synthetic strategies. Notably, transition-metal-catalyzed approaches enabled direct amination, though adoption remained limited by catalyst cost. A practical breakthrough emerged with the adoption of reductive amination and cyclocondensation protocols using accessible hydrazine derivatives. For example, a 2016 procedure for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involved cyclizing (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol/triethylamine (85°C, 12 hours), yielding 38% after chromatography [4]. Despite moderate yields, this highlighted tolerance for electron-withdrawing groups like trifluoromethyl.
Table 2: Evolution of Key Synthetic Methods for Pyrazol-5-amines
Synthetic Method | Conditions | Yield | Key Advance | Reference |
---|---|---|---|---|
Tin(II) Chloride Reduction | HCl/H₂O, 30°C, 2 h | 51% | Early regioselective route | Tret’yakov (1996) [1] |
Hydrazine Cyclocondensation | EtOH, Triethylamine, 85°C, 12 h | 38% | Compatibility with CF₃ groups | University of Queensland (2016) [4] |
One-Pot Reductive Amination | Solvent-free, 120°C → NaBH₄/MeOH, rt | 88% | Step economy; no intermediate purification | Molbank (2021) [2] |
Contemporary routes emphasize atom economy and operational simplicity. The 2021 one-pot reductive amination exemplifies this: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine condensed with p-methoxybenzaldehyde under solvent-free conditions (120°C, 2 hours), followed by in situ sodium borohydride reduction, delivered N-substituted derivatives in 88% yield without isolating the imine intermediate [2]. Commercial availability (e.g., Santa Cruz Biotechnology’s ≥98% pure material, CAS 69843-13-6 for the 4-amino isomer) further accelerated research from 2010 onward [3] [10].
1-Methyl-1H-pyrazol-5-amine serves as a cornerstone for constructing complex nitrogen-rich architectures in synthetic and medicinal chemistry. Its bifunctional nature—combining nucleophilic (amino) and electrophilic (electron-deficient ring carbon) sites—enables diverse transformations:
In pharmaceutical design, this scaffold imparts favorable physicochemical properties—moderate log P, hydrogen-bonding capacity, and metabolic stability—while serving as a bioisostere for anilines or other heterocyclic amines. Key applications include:
Table 3: Pharmaceutical Applications of Pyrazol-5-amine Derivatives
Derivative Class | Biological Target/Activity | Example Compound | Reference |
---|---|---|---|
N-Mannich Bases | VEGFR2/CDK-2 inhibition (Liver Cancer) | IC₅₀ = 2.52 µM against HepG2 cells; apoptosis induction | BMC Chemistry (2024) [7] |
Sulfonamide Hybrids | Anticancer (Colon Cancer) | IC₅₀ = 3.27–25.01 µM against HCT-116/HT-29/SW-620 | Molbank (2025) [9] |
Bis(pyrazol-5-ol) Derivatives | Antioxidant/Cytotoxic Agents | IC₅₀ = 6.2 µM (DPPH); IC₅₀ = 9.9 µM against RKO cells | BMC Chemistry (2021) [8] |
Notably, pyrazol-5-amine derivatives demonstrate potent kinase inhibition. Compound 6b (derived from functionalized pyrazoles) exhibited dual VEGFR2/CDK-2 inhibition (IC₅₀ = 0.2 µM and 0.458 µM, respectively) and 93–89% enzyme inhibition, inducing apoptosis in HepG2 liver cancer cells [7]. Similarly, sulfonamide hybrids showed sub-micromolar activity against colon cancer lines, validating the scaffold’s utility in oncology [9]. Beyond direct therapeutic effects, derivatives like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) display significant antioxidant activity (IC₅₀ = 6.2 µM for 3i), often correlating with chemopreventive potential [8]. The scaffold’s versatility ensures its continued relevance in developing targeted therapies, particularly as a synthetic handle for combinatorial and parallel synthesis campaigns in drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1